3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)aniline;hydrochloride

Description

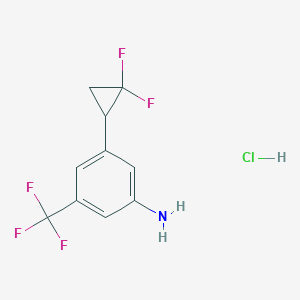

3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)aniline hydrochloride is a fluorinated aromatic amine characterized by a cyclopropyl ring with two fluorine atoms and a trifluoromethyl (-CF₃) group on the aniline scaffold. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical applications, particularly as an intermediate in kinase inhibitor synthesis . Its unique structure combines steric rigidity from the cyclopropyl group with the electron-withdrawing effects of fluorine, which may influence reactivity and biological target interactions.

Properties

IUPAC Name |

3-(2,2-difluorocyclopropyl)-5-(trifluoromethyl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F5N.ClH/c11-9(12)4-8(9)5-1-6(10(13,14)15)3-7(16)2-5;/h1-3,8H,4,16H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFBCFUZCQNCZDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)C2=CC(=CC(=C2)N)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF5N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes for Fluorinated Aniline Derivatives

Nitration and Sequential Functionalization

A common approach for synthesizing substituted anilines involves nitration followed by reduction. For example, CN103709045A describes the preparation of 4-chloro-3-trifluoromethyl aniline hydrochloride via nitration of 1-chloro-2-trifluoromethylbenzene, hydrogenation to the amine, and salification with HCl. Adapting this method, the target compound could theoretically be synthesized by:

- Nitration : Introducing a nitro group at the meta position relative to the trifluoromethyl group on a benzene ring.

- Cyclopropanation : Installing the 2,2-difluorocyclopropyl moiety via a cycloaddition or halogenation-fluorination sequence.

- Reduction : Converting the nitro group to an amine using catalytic hydrogenation (e.g., Pd/C) or metal-acid systems.

- Salification : Treating the freebase aniline with HCl gas to yield the hydrochloride salt.

A critical challenge lies in regioselectively introducing the difluorocyclopropyl group without disturbing the trifluoromethyl substituent.

Halogenation and Ammoniation Strategies

US7777079B2 outlines a two-step process for 2,6-dichloro-4-trifluoromethyl-aniline, involving halogenation of p-chlorobenzotrifluoride followed by ammoniation under high pressure (12 MPa) and temperature (173°C). For the target compound, this approach could be modified to:

- Halogenation : Chlorination or bromination at the para position of a trifluoromethylbenzene derivative.

- Cyclopropanation : Reacting the halogenated intermediate with a difluorocarbene source (e.g., CHF₂Cl/KF) to form the cyclopropyl ring.

- Ammoniation : Substituting the remaining halogen with an amine group via ammonolysis, though this step may require stringent conditions to prevent ring opening.

This route’s feasibility depends on the stability of the difluorocyclopropyl group under high-pressure ammoniation.

Sandmeyer-Type Fluorination and Cyclopropanation

Recent advances in fluorination, such as the Cu(II)-mediated Sandmeyer reaction, enable direct fluorodeamination of anilines. While this method typically targets aromatic fluorination, it could inspire alternative approaches for introducing fluorine into the cyclopropane moiety. For instance:

- Cyclopropane Synthesis : Forming a non-fluorinated cyclopropane via [2+1] cycloaddition (e.g., using diiodomethane and zinc).

- Late-Stage Fluorination : Treating the cyclopropane with a fluorinating agent like Selectfluor or DAST (diethylaminosulfur trifluoride) to substitute hydrogens with fluorines.

- Nitro Reduction : Reducing a pre-installed nitro group to an amine, followed by HCl treatment.

This method risks over-fluorination or ring degradation, necessitating precise stoichiometric control.

Key Reaction Steps and Optimization

Cyclopropanation Techniques

The 2,2-difluorocyclopropyl group poses synthetic challenges due to the strain and electronic effects of the cyclopropane ring. Potential strategies include:

Halogen-Fluorine Exchange

Reacting a dibromocyclopropane intermediate with AgF₂ or KF in polar solvents (e.g., DMF) to replace bromine with fluorine. For example:

$$ \text{C}3\text{H}4\text{Br}2 + 2\text{KF} \rightarrow \text{C}3\text{H}4\text{F}2 + 2\text{KBr} $$

This method, however, often requires elevated temperatures (>100°C) and may yield mixed regioisomers.

Difluorocarbene Insertion

Generating difluorocarbene (:CF₂) from precursors like CHF₂Cl via dehydrohalogenation and trapping it with an alkene:

$$ \text{CH}2=\text{CH}-\text{Ar} + :\text{CF}2 \rightarrow \text{C}3\text{H}4\text{F}_2-\text{Ar} $$

This approach is efficient but requires strict anhydrous conditions.

Hydrogenation and Salification

Post-cyclopropanation, the nitro group is reduced to an amine. CN108911989B demonstrates hydrogenation of 2-chloro-3-trifluoromethylaniline using Pd/C under 4–6 kg H₂ pressure, achieving >97% purity. For the target compound, similar conditions (e.g., 4 kg H₂, 48 h, ethanol solvent) could be employed, followed by HCl gas treatment to form the hydrochloride salt.

Comparative Analysis of Synthetic Methods

Environmental and Industrial Considerations

Waste Management

CN103709045A emphasizes recycling excess HCl gas into alkali solutions to minimize environmental impact. Similarly, US7777079B2 recovers unreacted ammonia via pressurized absorption tanks, reducing waste. For the target compound, implementing closed-loop systems for HCl and solvent recovery could enhance sustainability.

Catalyst Efficiency

Pd/C catalysts, as used in CN108911989B, offer high activity in hydrogenation but require post-reaction filtration and regeneration. Exploring heterogeneous catalysts (e.g., Ni-based) may lower costs for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)aniline;hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting nitro groups to amines or reducing other functional groups.

Substitution: Nucleophilic substitution reactions can occur, especially at the aniline nitrogen, with reagents such as alkyl halides or acyl chlorides, forming N-substituted derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation Products: Quinones, oxidized derivatives.

Reduction Products: Amines, reduced derivatives.

Substitution Products: N-substituted aniline derivatives.

Scientific Research Applications

3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)aniline;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

Industry: Utilized in the development of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)aniline;hydrochloride is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The difluorocyclopropyl and trifluoromethyl groups may enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Structural and Electronic Effects

- Cyclopropyl vs. Heterocyclic Substituents : The difluorocyclopropyl group in the target compound introduces steric hindrance and rigidity, which may improve binding selectivity in kinase inhibitors compared to the imidazole group in 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline .

- Fluorine Position: 2-Fluoro-5-(trifluoromethyl)aniline (CAS 535-52-4) lacks the cyclopropyl group but shares the -CF₃ substituent.

- Methoxy vs. Trifluoromethoxy Groups : 3-Methoxy-5-(trifluoromethyl)aniline (CAS 349-55-3) and 4-(trifluoromethoxy)-2-(trifluoromethyl)aniline hydrochloride (CAS 1588441-12-6) demonstrate how oxygen-containing substituents modulate solubility and electronic effects. The trifluoromethoxy group (-OCF₃) offers stronger electron withdrawal than methoxy (-OCH₃) .

Pharmaceutical Relevance

- Kinase Inhibitors : The target compound’s cyclopropyl group may enhance selectivity for RAF or BCR-ABL kinases compared to nilotinib intermediates like 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, which rely on imidazole-mediated hydrogen bonding .

- Solubility and Bioavailability : Hydrochloride salts (e.g., 4-(trifluoromethoxy)-2-(trifluoromethyl)aniline hydrochloride) generally exhibit improved aqueous solubility over free bases, critical for drug formulation .

Biological Activity

3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)aniline;hydrochloride is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to summarize the biological activity of this compound, supported by data tables and relevant case studies.

- Chemical Formula : C10H9ClF5N

- Molecular Weight : 273.63 g/mol

- CAS Number : Not specified in the search results.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antimicrobial Activity

- The compound has been evaluated for its antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Studies have shown that compounds with trifluoromethyl groups exhibit significant antibacterial effects, suggesting that this compound may also possess similar properties .

- Anticancer Potential

- Anti-inflammatory Effects

Table 1: Summary of Biological Activities

The biological activity of this compound is likely influenced by its unique chemical structure. The presence of fluorinated groups may enhance lipophilicity and electron-withdrawing properties, which could improve binding affinity to biological targets. The trifluoromethyl group is known to increase metabolic stability and bioactivity in drug design.

Q & A

Q. What are the optimal synthetic routes for preparing 3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)aniline hydrochloride, and what critical parameters influence yield and purity?

Answer: The synthesis typically involves a multi-step approach:

Nucleophilic substitution : Reacting 5-(trifluoromethyl)-2-nitroaniline with 2,2-difluorocyclopropanol under acidic conditions to introduce the cyclopropyl group .

Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) or chemical reduction (e.g., SnCl₂/HCl) converts the nitro group to an amine .

Salt formation : Treatment with HCl in a polar solvent (e.g., ethanol) yields the hydrochloride salt .

Critical parameters :

- Temperature control : Excess heat during cyclopropane ring formation may lead to ring-opening side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .

- Catalyst purity : Impurities in Pd/C can reduce hydrogenation efficiency .

Q. How can researchers characterize the structural integrity and purity of this compound?

Answer:

- NMR spectroscopy : NMR confirms trifluoromethyl (-CF₃) and difluorocyclopropyl groups; NMR resolves aromatic protons and cyclopropane coupling patterns .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., loss of HCl or cyclopropane ring) .

- X-ray crystallography : Resolves crystal packing and confirms stereochemistry of the cyclopropyl group .

- HPLC with UV detection : Quantifies purity (>98%) and detects trace impurities (e.g., unreacted nitro precursors) .

Advanced Research Questions

Q. How does the difluorocyclopropyl group influence the compound’s pharmacokinetic properties in medicinal chemistry applications?

Answer:

- Metabolic stability : The cyclopropyl ring’s rigidity reduces oxidative metabolism by cytochrome P450 enzymes compared to flexible alkyl chains .

- Lipophilicity : Fluorination enhances membrane permeability (logP optimization) while maintaining solubility via the hydrochloride salt .

- Target engagement : The cyclopropyl group’s steric bulk may improve selectivity for hydrophobic binding pockets (e.g., kinase inhibitors), as seen in analogs like Nilotinib intermediates .

Methodological validation : - In vitro assays : Microsomal stability tests and competitive binding assays with fluorogenic probes .

- Molecular dynamics simulations : Modeling interactions with target proteins (e.g., kinases) .

Q. How can researchers resolve contradictions in biological activity data arising from enantiomeric impurities or degradation products?

Answer:

- Chiral HPLC : Separates enantiomers (if present) using polysaccharide-based columns (e.g., Chiralpak® AD-H) .

- Stability studies : Accelerated degradation under heat/humidity (40°C/75% RH) identifies labile groups (e.g., cyclopropane ring opening) .

- Bioassay-guided fractionation : Isolates active vs. inactive fractions using cytotoxicity or enzyme inhibition assays .

Case study : Trace impurities like 5-(trifluoromethyl)aniline (from HCl-mediated degradation) can antagonize biological targets; LC-MS/MS quantifies these at ppm levels .

Q. What strategies optimize the compound’s thermodynamic stability in aqueous formulations for in vivo studies?

Answer:

- pH adjustment : Buffering to pH 3–4 stabilizes the hydrochloride salt against hydrolysis .

- Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) prevents cyclopropane ring degradation .

- Co-solvents : Use of PEG 400 or cyclodextrins enhances solubility and reduces aggregation in aqueous media .

Validation : - DSC/TGA : Thermal analysis confirms stability under storage conditions .

- Plasma stability assays : Monitor degradation in murine plasma over 24 hours .

What computational methods are recommended for analyzing the electronic effects of the trifluoromethyl and difluorocyclopropyl substituents?

Answer:

- DFT calculations : B3LYP/6-31G(d) level modeling predicts electron-withdrawing effects of -CF₃ and hyperconjugation in the cyclopropyl group .

- Hammett σ constants : Quantify substituent effects on aromatic ring reactivity; -CF₃ has σₚ ≈ 0.88, while difluorocyclopropyl shows σ ≈ 0.45 (similar to alkyl groups) .

- Electrostatic potential maps : Visualize charge distribution to predict nucleophilic/electrophilic attack sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.